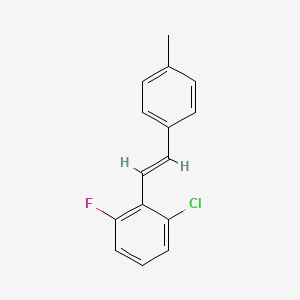
1-Chloro-3-fluoro-2-(4-methylstyryl)benzene
描述
1-Chloro-3-fluoro-2-(4-methylstyryl)benzene is an organic compound with the molecular formula C15H12ClF. This compound is characterized by the presence of a chloro group, a fluoro group, and a 4-methylstyryl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-2-(4-methylstyryl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-3-fluorobenzene and 4-methylstyrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the starting materials. Common catalysts include palladium-based catalysts.
Reaction Mechanism: The reaction mechanism involves the formation of a carbon-carbon bond between the benzene ring and the styryl group, resulting in the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions: 1-Chloro-3-fluoro-2-(4-methylstyryl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Reaction conditions may involve solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with different functional groups.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as alcohols or alkanes.
科学研究应用
1-Chloro-3-fluoro-2-(4-methylstyryl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the biological activity of these molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 1-Chloro-3-fluoro-2-(4-methylstyryl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
相似化合物的比较
1-Chloro-3-fluoro-2-(4-methylstyryl)benzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-(4-methylphenyl)benzene: This compound lacks the styryl group, resulting in different chemical and physical properties.
1-Chloro-3-fluoro-2-(4-methylvinyl)benzene: This compound has a vinyl group instead of a styryl group, leading to variations in reactivity and applications.
1-Chloro-3-fluoro-2-(4-methylphenylethyl)benzene:
Uniqueness: this compound is unique due to the presence of both chloro and fluoro groups, as well as the styryl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
1-chloro-3-fluoro-2-[2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF/c1-11-5-7-12(8-6-11)9-10-13-14(16)3-2-4-15(13)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBITDYLEKWRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207983 | |
| Record name | 1-Chloro-3-fluoro-2-[2-(4-methylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-58-8 | |
| Record name | 1-Chloro-3-fluoro-2-[2-(4-methylphenyl)ethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680214-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluoro-2-[2-(4-methylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


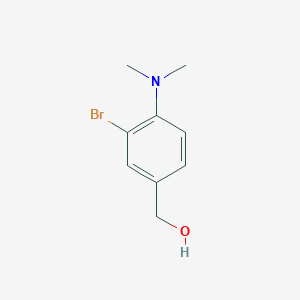
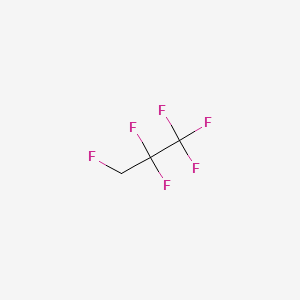
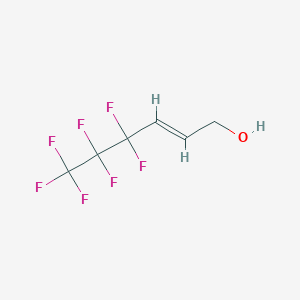
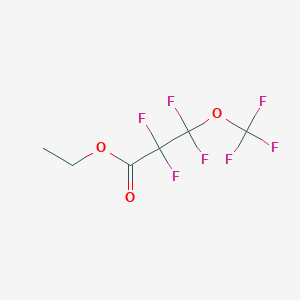

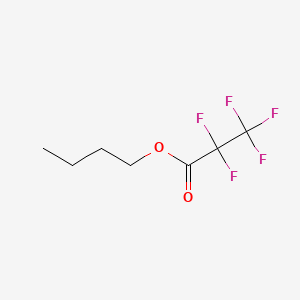
![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3042778.png)
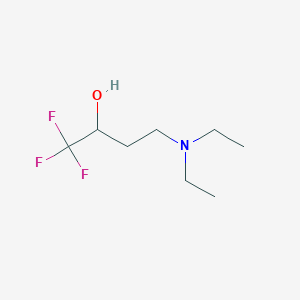
![Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate](/img/structure/B3042782.png)
![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)
![O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide](/img/structure/B3042785.png)
![1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea](/img/structure/B3042786.png)
![N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide](/img/structure/B3042791.png)
![Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B3042792.png)
